1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid

Lipophilicity Drug-likeness Pharmacokinetics

1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid (CAS 2007921-08-4) is a 1-aryl-1H-imidazole-5-carboxylic acid derivative bearing a 4-chloro-2-fluorophenyl substituent on the imidazole N1 position. With a molecular formula of C₁₀H₆ClFN₂O₂ and a molecular weight of 240.62 g·mol⁻¹, this compound serves as a heterocyclic building block in medicinal chemistry and agrochemical research.

Molecular Formula C10H6ClFN2O2
Molecular Weight 240.62 g/mol
Cat. No. B8079827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid
Molecular FormulaC10H6ClFN2O2
Molecular Weight240.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)N2C=NC=C2C(=O)O
InChIInChI=1S/C10H6ClFN2O2/c11-6-1-2-8(7(12)3-6)14-5-13-4-9(14)10(15)16/h1-5H,(H,15,16)
InChIKeyCHUNAWRHSSWQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid – Physicochemical and Structural Baseline for Research Procurement


1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid (CAS 2007921-08-4) is a 1-aryl-1H-imidazole-5-carboxylic acid derivative bearing a 4-chloro-2-fluorophenyl substituent on the imidazole N1 position . With a molecular formula of C₁₀H₆ClFN₂O₂ and a molecular weight of 240.62 g·mol⁻¹, this compound serves as a heterocyclic building block in medicinal chemistry and agrochemical research . Its imidazole-5-carboxylic acid core enables amide coupling and esterification reactions, while the dual halogenation (Cl para, F ortho) on the phenyl ring imparts a distinct electronic and lipophilic profile compared to mono-halogenated or regioisomeric analogs .

Why 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid Cannot Be Replaced by Mono-Halogenated or Regioisomeric Analogs


Substituting 1-(4-chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid with its closest analogs—such as 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, 1-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid, or the regioisomeric 2-(4-chloro-2-fluorophenyl)-1H-imidazole-4-carboxylic acid—introduces quantifiable alterations in lipophilicity, electronic character, and positional reactivity that propagate through downstream synthetic intermediates and final compound properties [1]. The measured LogP of the dual-halogenated target (2.363) is 0.14–0.65 log units higher than its mono-halogenated counterparts , while the imidazole-5-carboxylic acid regioisomer offers a distinct hydrogen-bonding and metal-coordination geometry compared to the imidazole-4-carboxylic acid isomer, as evidenced by kinase SAR studies where the carboxylic acid position on the imidazole ring directly modulates selectivity between p38α MAPK, CK1δ, and JAK2 [2].

Quantitative Differentiation Evidence for 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid Against its Closest Analogs


LogP Lipophilicity Comparison of 1-(4-Chloro-2-fluorophenyl)- vs. Mono-Halogenated 1-Aryl-imidazole-5-carboxylic Acids

The measured partition coefficient (LogP) of 1-(4-chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid is 2.363, representing a moderate-to-high lipophilicity . This value is 0.654 log units higher than the mono-fluoro analog 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid (LogP = 1.7096) , 0.140 log units higher than the mono-chloro analog 1-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid (LogP = 2.2239) , and 0.763 log units higher than the ortho-fluoro-only analog 1-(2-fluorophenyl)-1H-imidazole-5-carboxylic acid (XLogP3 = 1.6) [1]. Each 0.1 log unit increase in LogP corresponds to an approximately 1.26-fold increase in partition coefficient, meaning the target compound is approximately 4.5-fold more lipophilic than the mono-fluoro analog and approximately 5.8-fold more lipophilic than the ortho-fluoro analog.

Lipophilicity Drug-likeness Pharmacokinetics

Regioisomeric Differentiation: Imidazole-5-carboxylic Acid vs. Imidazole-4-carboxylic Acid in Kinase Inhibitor Selectivity

The regioisomer 2-(4-chloro-2-fluorophenyl)-1H-imidazole-4-carboxylic acid (CAS 1260649-87-3) shares identical molecular formula (C₁₀H₆ClFN₂O₂) and molecular weight (240.62 g·mol⁻¹) with the target compound but differs in the carboxylic acid position (imidazole-4 vs. imidazole-5) and aryl substitution site (imidazole-2 vs. imidazole-1) . In a systematic kinase inhibitor SAR study by Seerden et al. (2014), the position of the carboxylic acid on the imidazole ring was shown to modulate kinase selectivity: imidazole-5-substituted 4-fluorophenyl derivatives exhibited distinct inhibition profiles with pyrimidine-containing compounds achieving IC₅₀ = 96–250 nM against p38α MAPK, while pyridine derivatives at the same position gave IC₅₀ = 89 nM against CK1δ and pyridin-2-one derivatives gave IC₅₀ = 62 nM against JAK2 [1]. Although this specific study used 4-fluorophenyl (not 4-chloro-2-fluorophenyl) derivatives, the positional effect of the carboxylic acid on kinase selectivity is a directly transferable class-level observation.

Kinase selectivity Regioisomerism Medicinal chemistry

Molecular Weight and Topological Polar Surface Area Differentiation vs. Mono-Halogenated 1-Aryl-imidazole-5-carboxylic Acid Analogs

The target compound (MW = 240.62 g·mol⁻¹) has a molecular weight 34.45 g·mol⁻¹ higher than the mono-fluoro analog 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid (MW = 206.17 g·mol⁻¹) and 17.99 g·mol⁻¹ higher than the mono-chloro analog 1-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid (MW = 222.63 g·mol⁻¹) . The additional chlorine atom contributes approximately +34 Da to the mass and increases the topological polar surface area. The 4-chloro-2-fluoro substitution pattern introduces a unique combination of electron-withdrawing effects: the para-chloro substituent (Hammett σₚ = +0.23) and the ortho-fluoro substituent (Hammett σₘ = +0.34 when acting through-space; σₚᵃʳᵃ = +0.06 with field effects) create a distinct electronic environment on the phenyl ring that influences both the pKa of the imidazole nitrogen and the reactivity of the carboxylic acid toward nucleophilic coupling partners [1].

Physicochemical properties Drug-likeness Permeability

Commercial Purity Variability: 98% vs. 95% vs. >99% Specifications Across Suppliers

Suppliers of 1-(4-chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid offer the compound at varying purity grades: Leyan supplies at 98% purity , SynHet offers >99% purity (USP/BP/Ph. Eur. pharma grade, ISO 9001) , while AKSci provides a 95% purity specification . The 3–4% purity difference between grades can correspond to varying levels of regioisomeric impurity (e.g., imidazole-4-carboxylic acid isomer) or residual starting materials from the synthetic route. In downstream amide coupling or esterification reactions, the presence of 2–5% impurity can lead to isolated yields reduced by 5–15% and complicate chromatographic purification when the impurity profile differs from the expected major component .

Purity Quality control Procurement

CYP450 Inhibition Liability: Class-Level Evidence for 1-Substituted Imidazole-5-carboxylic Acid Derivatives with Halogenated Phenyl Substituents

A comparative study of fourteen 1-substituted imidazoles in human and mouse hepatic microsomes demonstrated that CYP2E1 and CYP2A6 were exclusively inhibited (IC₅₀ < 5 µM) by imidazoles with molecular weights below approximately 200 Da, while larger 1-substituted imidazoles showed shifted isoform selectivity profiles [1]. The target compound (MW = 240.62 Da) exceeds this MW threshold, predicting reduced CYP2E1/CYP2A6 inhibition compared to smaller imidazole derivatives. Additionally, the 4-fluoro substituent on the phenyl ring has been shown to balance electron-withdrawing inductive effects with minimal steric bulk, resulting in reduced CYP3A4 inhibition liability compared to the 4-chloro analog in structurally related 1-arylimidazole series . The dual halogenation (4-Cl, 2-F) in the target compound is therefore expected to produce a distinct CYP inhibition fingerprint not achievable with either mono-halogenated analog alone.

CYP inhibition Drug metabolism Toxicology

Synthetic Utility: Imidazole-5-carboxylic Acid as a Key Building Block for Angiotensin II Receptor Antagonist Scaffolds

Imidazole-5-carboxylic acid derivatives constitute the core pharmacophore of several non-peptide angiotensin II (AII) receptor antagonists, with 4-aryl-1H-imidazole-5-carboxylic acids achieving IC₅₀ values as low as 0.55 nM at the AT₁ receptor [1]. The 1-aryl substitution pattern present in the target compound directly mirrors the scaffold of clinically validated AII antagonists such as losartan and its analogs [2]. In the carboxybiphenyl series, the imidazole-5-carboxylic acid 33a (IC₅₀ = 60 nM) demonstrated that the 5-carboxylic acid position is critical for activity, with a 2-fold stronger binding affinity than certain 4-substituted analogs [3]. The 4-chloro-2-fluorophenyl substituent in the target compound provides a specific halogenation pattern that can be exploited for metabolic stabilization and fine-tuning of AT₁ receptor binding kinetics, distinguishing it from the unsubstituted phenyl or mono-halogenated analogs used in published SAR studies.

Angiotensin II antagonist Hypertension Building block

Recommended Research and Industrial Application Scenarios for 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid Based on Quantitative Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Defined Imidazole Carboxylic Acid Regiochemistry

When a kinase inhibitor discovery program requires an imidazole-5-carboxylic acid building block—as opposed to the imidazole-4-carboxylic acid regioisomer—to maintain a specific kinase selectivity profile, 1-(4-chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid is the correct procurement choice. Seerden et al. (2014) demonstrated that the position of the carboxylic acid on the imidazole ring is a critical determinant of kinase selectivity between p38α MAPK, CK1δ, and JAK2 [1]. Substituting with the regioisomeric 2-(4-chloro-2-fluorophenyl)-1H-imidazole-4-carboxylic acid (CAS 1260649-87-3) would alter the hydrogen-bonding geometry and metal-coordination capacity of the resulting inhibitors, potentially reversing the intended selectivity profile.

Angiotensin II AT₁ Receptor Antagonist Scaffold Development with Dual-Halogenated Phenyl Substituent

For medicinal chemistry teams developing next-generation angiotensin II receptor blockers (ARBs), 1-(4-chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid serves as a direct precursor to the imidazole-5-carboxylic acid pharmacophore that has yielded AT₁ antagonists with IC₅₀ values as low as 0.55 nM [2]. The 4-chloro-2-fluorophenyl substitution pattern is absent from published congeneric ARB series, offering a novel SAR vector for intellectual property generation. The carboxylic acid at the 5-position enables direct amide coupling or esterification to explore biphenyl-tetrazole bioisostere replacements, a key strategy in ARB development.

CYP450 Drug-Drug Interaction Profiling of Halogenated Imidazole Building Blocks

In early-stage ADMET screening cascades, 1-(4-chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid is a valuable probe compound for evaluating the impact of dual halogenation on CYP450 inhibition liability. The compound's molecular weight (240.62 Da) places it above the ~200 Da threshold associated with potent CYP2E1/CYP2A6 inhibition by smaller imidazoles [3], while the combined 4-chloro and 2-fluoro substituents are expected to produce a CYP3A4 inhibition profile intermediate between the mono-chloro and mono-fluoro analogs. This makes the compound a useful comparator in systematic CYP liability SAR studies within the 1-arylimidazole-5-carboxylic acid series.

Physicochemical Property Optimization in Fragment-Based and Ligand-Efficiency-Driven Design

The measured LogP of 2.363 and molecular weight of 240.62 g·mol⁻¹ position 1-(4-chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid in a favorable ligand efficiency space for fragment elaboration . When designing compound libraries for targets where moderate lipophilicity (LogP 2.0–3.0) is desired to balance permeability and solubility, this dual-halogenated building block provides a 0.14–0.76 log unit higher lipophilicity than mono-halogenated alternatives, enabling fine-tuning of physicochemical properties without introducing additional aromatic rings or alkyl chains that would increase molecular weight disproportionately.

Quote Request

Request a Quote for 1-(4-Chloro-2-fluorophenyl)-1H-imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.